molecular formula C17H15N3O2S B3018070 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 886910-91-4

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No.: B3018070
CAS No.: 886910-91-4
M. Wt: 325.39
InChI Key: OFDCXMXWLWCHRC-UHFFFAOYSA-N
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Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role as a bioisostere for esters and amides . This compound is furnished with a 2-(methylthio)phenyl substitution on the oxadiazole ring and a 2-phenylacetamide moiety, structural features designed to modulate electronic properties, lipophilicity, and potential target interactions. Researchers should note that while the specific biological data for this exact analog is evolving, structurally related 1,3,4-oxadiazole derivatives have demonstrated significant potential in preclinical drug discovery, particularly as anticancer agents . Compounds within this chemical class have been reported to exert cytotoxic effects through diverse mechanisms, including apoptosis induction and kinase inhibition, showing activity against various cancer cell lines such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) in vitro . The incorporation of the methylthio (-S-CH3) group is a strategic modification that can enhance membrane permeability and influence metabolic stability. This product is intended for research purposes to further investigate the structure-activity relationships of 1,3,4-oxadiazoles, explore their mechanisms of action, and aid in the identification of novel therapeutic leads. For Research Use Only. Not intended for diagnostic or therapeutic procedures, whether for human or veterinary use.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-14-10-6-5-9-13(14)16-19-20-17(22-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDCXMXWLWCHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-(methylthio)benzoic acid hydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, highlighting key differences in substituents, biological activities, and synthetic approaches.

Compound Core Structure Key Substituents Biological Activity Reference
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide 1,3,4-Oxadiazole 2-(Methylthio)phenyl, phenylacetamide Inferred: Potential antimicrobial/antifungal (based on analogs) N/A
2a, 2b (Benzofuran–oxadiazole derivatives) 1,3,4-Oxadiazole Benzofuran-2-yl, 3-chlorophenyl/4-methoxyphenyl Antimicrobial (Laccase catalysis, C. albicans inhibition)
5a-h (Pyridinyl-oxadiazole linked acetamides) 1,3,4-Oxadiazole Pyridin-4-yl, substituted phenylacetamide Not explicitly stated; likely enzyme inhibition (structural similarity to COX/LOX inhibitors)
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide 1,3,4-Oxadiazole Chloro-methoxyphenyl, butanamide Lipoxygenase (LOX) inhibition (IC₅₀: 0.42–1.80 µM)
2-Chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide (6) 1,3,4-Oxadiazole Methylthiophenyl, nicotinamide Antifungal (C. albicans MIC: 8 µg/mL)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide 1,3,4-Thiadiazole Ethyl, sulfamoylphenyl, acetamide Antibacterial (S. aureus inhibition)
2-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide 1,3,4-Oxadiazole Ethyl, phenoxy-phenylacetamide Inferred: Enhanced lipophilicity (LogP: ~3.08)

Key Structural and Functional Differences

Heterocyclic Core :

  • The target compound and most analogs (e.g., benzofuran–oxadiazole, pyridinyl-oxadiazole) use a 1,3,4-oxadiazole core, which is more electronegative than 1,3,4-thiadiazole derivatives. Thiadiazoles, such as those in , exhibit broader pesticidal and antibacterial activities due to sulfur’s polarizability .

Substituent Effects :

  • Methylthio (-SMe) Group : Present in the target compound and compound 6 , this group increases lipophilicity (LogP ~3.08 in ) compared to unsubstituted phenyl rings.
  • Benzofuran/Pyridinyl Moieties : Benzofuran–oxadiazole derivatives (e.g., 2a, 2b ) show enhanced antimicrobial activity due to planar aromatic systems interacting with microbial enzymes . Pyridinyl analogs may target NAD-dependent enzymes .

Pharmacological Profiles :

  • Antimicrobial Activity : Benzofuran–oxadiazole derivatives (2a, 2b ) exhibit potent activity against Candida albicans (MIC: 4–8 µg/mL) , while thiadiazole derivatives inhibit Staphylococcus aureus .
  • Enzyme Inhibition : Substituted butanamide-oxadiazolethio derivatives act as LOX inhibitors (IC₅₀: 0.42 µM) , suggesting the target compound’s phenylacetamide chain could similarly modulate enzyme binding.

Synthetic Routes: The target compound’s synthesis likely involves coupling 5-amino-1,3,4-oxadiazole-2-thiol with phenylacetic acid derivatives using EDC/HOBt, as seen in . In contrast, nicotinamide derivatives (e.g., 6) require KOH-mediated cyclization with CS₂ .

Research Implications and Limitations

  • Contradictions : Thiadiazoles generally show stronger antibacterial activity than oxadiazoles , but oxadiazoles with electron-withdrawing groups (e.g., chloro, methoxy) excel in enzyme inhibition .
  • Data Gaps : Physical properties (e.g., solubility, melting point) and mechanistic studies for the target compound are absent in the provided evidence.

Data Tables

Table 1: Pharmacological Activities of Selected Analogs

Compound Activity Potency Reference
Benzofuran–oxadiazole (2a ) Antifungal (C. albicans) MIC: 8 µg/mL
LOX-inhibiting oxadiazolethio derivative Anti-inflammatory (LOX inhibition) IC₅₀: 0.42 µM
Thiadiazole-acetamide (I ) Antibacterial (S. aureus) Zone of inhibition: 18–22 mm

Table 2: Structural and Physicochemical Comparisons

Compound Molecular Formula LogP Key Functional Groups
Target compound C₁₇H₁₅N₃O₂S Inferred: ~3.0 Oxadiazole, methylthiophenyl
2a (Benzofuran–oxadiazole) C₁₈H₁₂ClN₃O₂S 3.50 Benzofuran, chloro-phenyl
N-(4-sulfamoylphenyl)acetamide C₁₂H₁₄N₄O₃S₂ 3.08 Thiadiazole, sulfamoyl

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into several functional groups:

  • Oxadiazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.
  • Methylthio Group : Enhances lipophilicity and may influence interactions with biological targets.
  • Phenylacetamide Moiety : Often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 2-(methylthio)benzoic acid hydrazide with benzoyl chloride in the presence of a base such as triethylamine under reflux conditions in an organic solvent like dichloromethane or toluene. The product is purified through recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit a range of antimicrobial effects. This compound has been investigated for its ability to inhibit bacterial growth. The mechanism may involve interference with bacterial enzymes critical for survival .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of specific enzymes involved in cell proliferation.
  • Modulation of signaling pathways that regulate cell survival and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the unique properties of this compound relative to other oxadiazole derivatives. Below is a summary table highlighting some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamideChlorine substituent on phenylAntimicrobial
N-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamideNaphthalene substituentAntitumor
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamideChlorine substituent on phenylAntimicrobial

The presence of the methylthio group in this compound may enhance its biological activity compared to derivatives lacking this feature .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro assays demonstrated significant inhibition of Gram-positive and Gram-negative bacterial strains, suggesting potential as a new antimicrobial agent .
  • Anticancer Mechanisms : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound interacts with specific targets within cancer cells, leading to altered expression of genes involved in apoptosis and cell cycle regulation .

Q & A

Q. What are the optimized synthetic routes for N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide and its intermediates?

  • Methodological Answer : The synthesis typically involves refluxing 2-chloro-N-phenylacetamide intermediates with sodium azide (NaN₃) in a toluene:water (8:2) solvent system for 5–7 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1). Post-reaction, toluene is evaporated under reduced pressure, and crude products are purified via ethanol recrystallization for solid intermediates or ethyl acetate extraction for liquids . For oxadiazole ring formation, coupling reactions with thiol-containing intermediates (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) in acetone with K₂CO₃ under reflux for 6–8 hours yield the final acetamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing structural analogs of this compound?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Assigns protons adjacent to electron-withdrawing groups (e.g., oxadiazole) and confirms substitution patterns. For example, aromatic protons in the 2-(methylthio)phenyl group appear as multiplet signals in δ 7.2–7.8 ppm .
  • IR Spectroscopy : Detects carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and C-S bonds (~650–700 cm⁻¹) .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of CH₃S- or oxadiazole moieties) validate molecular ions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme inhibition data (e.g., LOX vs. BChE) observed for structural analogs?

  • Methodological Answer : Contradictions may arise from substituent effects or assay conditions. For example:
  • Substituent Impact : Chloro or nitro groups on the phenyl ring enhance lipoxygenase (LOX) inhibition but reduce BChE activity due to steric hindrance .
  • Assay Standardization : Use uniform substrate concentrations (e.g., 100 µM arachidonic acid for LOX) and control for pH/temperature variations.
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across analogs (e.g., compound 8t vs. 8v in LOX assays) .
  • Molecular Docking : Simulate binding modes to identify conflicting steric/electronic interactions between analogs and enzyme active sites .

Q. What strategies are recommended for modifying the acetamide or oxadiazole moieties to enhance target selectivity?

  • Methodological Answer :
  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to improve LOX inhibition (e.g., compound 8v, IC₅₀ = 12.3 µM) .

  • Acetamide Tail : Replace phenyl with heteroaromatic groups (e.g., pyridinyl) to enhance solubility and α-glucosidase inhibition .

  • Methylthio Phenyl Optimization : Substitute with bulkier groups (e.g., isobutyl) to reduce off-target effects in COX-2 inhibition assays .

    CompoundSubstituent (R)LOX IC₅₀ (µM)BChE IC₅₀ (µM)
    8tCl18.745.2
    8uOCH₂CH₃23.432.1
    8vNO₂12.3>100
    Data adapted from .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for novel analogs?

  • Methodological Answer :
  • Solvent Effects : Compare CDCl₃ vs. DMSO-d₆ spectra; polar solvents downfield-shift acetamide NH protons .
  • Dynamic Effects : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions (e.g., ortho-substituted phenyl groups) .
  • X-ray Crystallography : Validate ambiguous structures, especially for stereoisomers or tautomeric forms .

Q. What in vitro/in vivo translational challenges are anticipated for this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsome clearance; methylthio groups may undergo CYP450-mediated oxidation, requiring prodrug strategies .
  • Bioavailability : Use Caco-2 cell monolayers to predict intestinal absorption. LogP >3.5 (calculated via ChemDraw) suggests moderate permeability but potential solubility issues .
  • Toxicity Screening : Conduct Ames tests for mutagenicity, particularly for nitro-containing analogs (e.g., 8v) .

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